

# An In-depth Technical Guide to the Chemical Properties of Morindone

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## Compound of Interest

Compound Name: *Morindin*

Cat. No.: *B1596250*

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Morindone, the aglycone of **morindin**, is a naturally occurring anthraquinone pigment that has garnered significant scientific interest for its diverse biological activities, particularly its potential as a multi-target therapeutic agent.<sup>[1]</sup> Extracted primarily from the root bark of plants in the *Morinda* genus, such as *Morinda citrifolia* (Noni), this compound is characterized by a 1,2,5-trihydroxy-6-methylanthraquinone structure.<sup>[1]</sup> Historically used as a natural dye, recent research has illuminated its potent anti-proliferative, anti-inflammatory, and antioxidant properties.<sup>[1][2][3]</sup> This guide provides a comprehensive overview of the core chemical properties of morindone, tailored for researchers, scientists, and professionals in the field of drug development.

## Core Chemical and Physical Properties

Morindone presents as orange-red needle-like crystals.<sup>[4]</sup> Its fundamental chemical and physical characteristics are summarized below, providing a quantitative foundation for its application in research and development.

Property	Value	Source(s)
IUPAC Name	1,2,5-trihydroxy-6-methylanthracene-9,10-dione	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>15</sub> H <sub>10</sub> O <sub>5</sub>	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	270.24 g/mol	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Exact Mass	270.05282342 Da	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Melting Point	248-250 °C / 264-275 °C	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[8]</a>
Appearance	Red needle-like crystals	<a href="#">[1]</a> <a href="#">[9]</a>
CAS Number	478-29-5	<a href="#">[5]</a> <a href="#">[6]</a>
InChI Key	BATFHSIVMJJJAFAUHFFFAOYSA-N	<a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[10]</a>

## Solubility and Stability

The solubility profile of morindone is critical for its handling, formulation, and biological activity studies.

- Solubility: Morindone is insoluble in water.[\[4\]](#) It demonstrates solubility in various organic solvents, including methanol, ethanol, ether, benzene, and glacial acetic acid.[\[4\]](#)
- Storage and Stability: For long-term storage, morindone should be kept in a dry, dark environment at -20°C, where it can be stable for over two years.[\[7\]](#) For short-term storage (days to weeks), a temperature of 0-4°C is suitable.[\[7\]](#) Stock solutions, prepared on the day of use, can be stored in aliquots in tightly sealed vials at -20°C for up to one month.[\[11\]](#) The compound is stable enough for shipment at ambient temperatures.[\[7\]](#)

## Spectral Data

Spectroscopic data are essential for the structural elucidation and identification of morindone.

- UV-Vis Spectroscopy: In ethanol, morindone exhibits maximum absorption ( $\lambda_{\text{max}}$ ) at 422 nm and 269 nm.[\[8\]](#)

- Infrared (IR) Spectroscopy: Key IR peaks ( $\nu_{\text{max}}$ ) are observed at 2919, 2854, 1597, 1273, and  $1072\text{ cm}^{-1}$ .<sup>[8]</sup>
- Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) typically shows a molecular ion peak  $[\text{M}^+]$  at  $m/z$  270.<sup>[1][8]</sup> High-Resolution Mass Spectrometry (HRMS) can confirm the molecular formula with high accuracy.<sup>[1]</sup>
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$ -NMR spectra are consistent with the established structure of 1,2,5-trihydroxy-6-methylanthraquinone.<sup>[2][8]</sup>

## Reactivity and Chemical Transformations

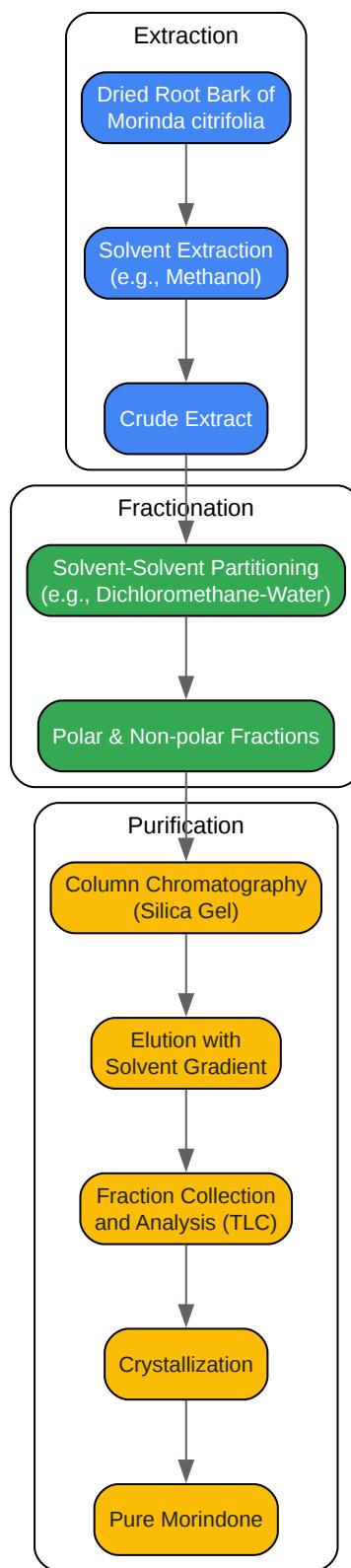
The anthraquinone scaffold of morindone imparts a specific reactivity profile, allowing for various chemical modifications.

- Reduction: Like other anthraquinones, morindone can be reduced to form anthrone derivatives using common reducing agents such as sodium borohydride or tin and hydrochloric acid.<sup>[1]</sup> This process often involves the formation of unstable semiquinone radicals.<sup>[1]</sup>
- Oxidation: Morindone can undergo oxidation to form different derivatives.<sup>[1]</sup> However, strong oxidizing agents like potassium permanganate or nitric acid can lead to significant degradation and breakdown of the molecule.<sup>[1]</sup>
- Derivatization: The reactive structure of morindone is suitable for transformations to develop derivatives and analogs.<sup>[1]</sup> Modifications such as altering hydroxyl or methyl groups can modulate its physical properties, enhance stability, or improve biological activities and pharmacokinetic profiles.<sup>[1]</sup>

## Experimental Protocols

### Isolation and Purification from Natural Sources

The primary method for obtaining morindone is through extraction from the root bark of *Morinda* species.

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Caption: Workflow for Morindone Isolation and Purification.

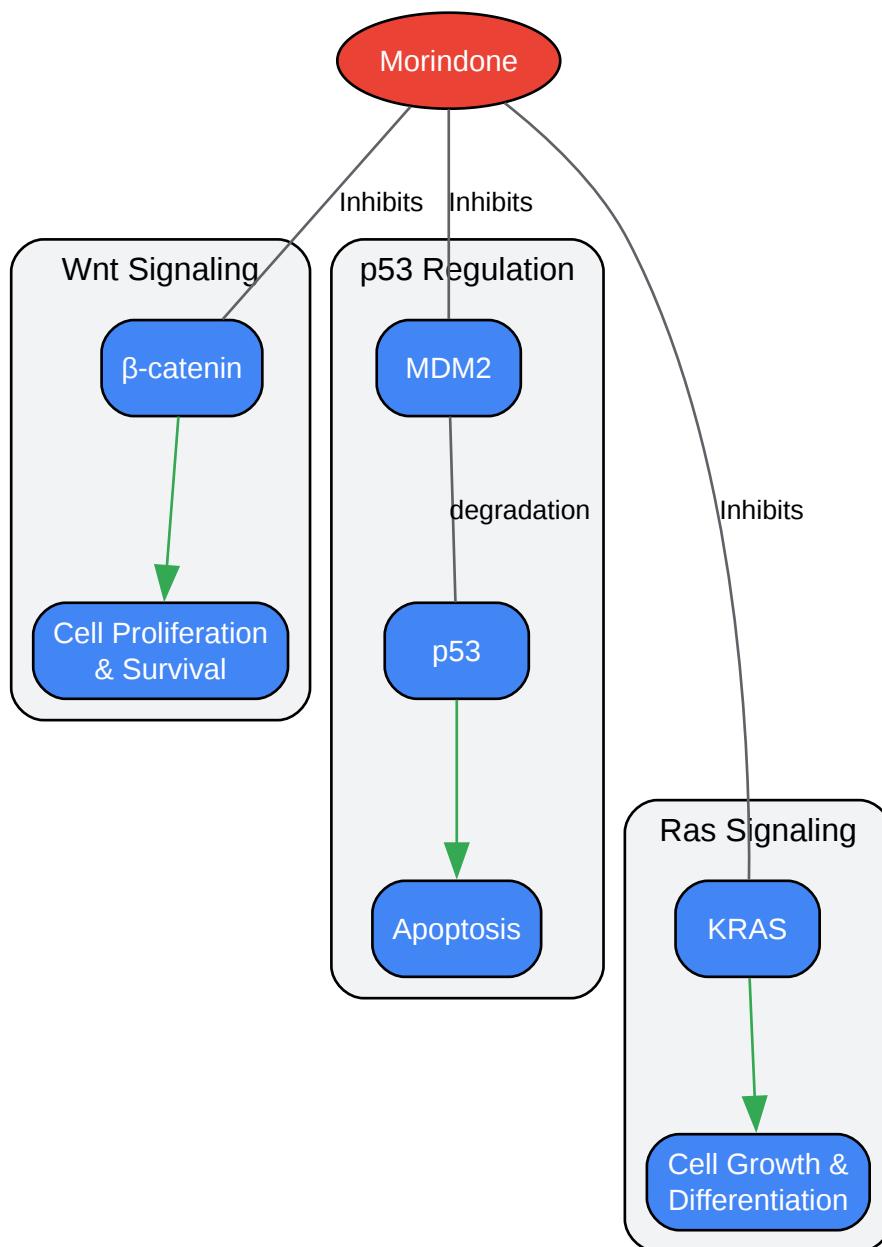
- Extraction: The dried and powdered root bark of *Morinda citrifolia* is subjected to solvent extraction, typically using methanol, to yield a crude extract.[5][12]
- Fractionation: The crude extract is then fractionated. A common method is solvent-solvent partitioning, for instance, between dichloromethane and water, to separate compounds based on polarity.[12]
- Purification: The morindone-containing fraction is further purified using column chromatography with a stationary phase like silica gel.[12] A gradient of solvents is used to elute the compounds.
- Final Steps: Fractions are collected and analyzed (e.g., by Thin Layer Chromatography). Those containing pure morindone are combined, and the solvent is evaporated. The final purification is often achieved through crystallization, yielding orange-red needles.[1]

## Characterization Techniques

- Melting Point Determination: The melting point is measured using a standard melting point apparatus to assess purity.[13] A sharp melting range typically indicates a high degree of purity.
- Chromatography: Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the characterization and purity confirmation of anthraquinones like morindone.[1]
- Spectroscopy: A combination of UV-Vis, IR, Mass Spectrometry (EI-MS, HRMS), and NMR ( $^1\text{H}$  and  $^{13}\text{C}$ ) is used to confirm the identity and structure of the isolated compound, comparing the obtained data with literature values.[8]

## Biological Activity and Signaling Pathways

Morindone exhibits significant antiproliferative effects against various cancer cell lines, particularly colorectal cancer (CRC).[2][5] Its mechanism of action involves the modulation of key oncogenic signaling pathways. In-silico and in-vitro studies have shown that morindone has a strong binding affinity for multiple protein targets implicated in CRC, including  $\beta$ -catenin, MDM2-p53, and KRAS.[2][3][7]



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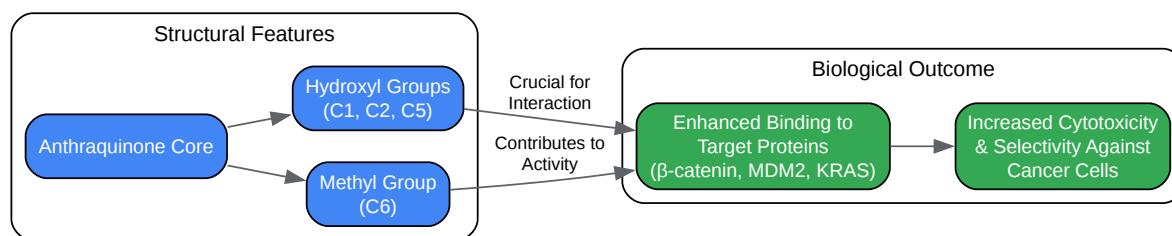
Caption: Morindone's Inhibition of Key Cancer Signaling Pathways.

By inhibiting these targets, morindone can downregulate the gene expression of frequently mutated TP53 and KRAS.<sup>[1][7][11]</sup> This action leads to cell cycle arrest at the G1 phase and the induction of apoptosis, as evidenced by morphological changes like cell shrinkage and membrane blebbing.<sup>[1]</sup> Furthermore, morindone has been shown to intercalate with DNA

without exhibiting toxicity, suggesting potential applications in disrupting cancer cell DNA replication.[5][14]

## Structure-Activity Relationship (SAR)

The biological potency of morindone is closely tied to its chemical structure. The nature and position of substituent groups on the anthraquinone scaffold are key determinants of its cytotoxic activity.



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Caption: Morindone Structure-Activity Relationship.

Studies comparing morindone with its derivatives indicate that the presence and positioning of hydroxyl groups are critical for its interaction with biological targets and its overall cytotoxic potency.[15][16] Specifically, the two chelated hydroxyl groups are thought to increase the interaction with cancer cells.[15] The methyl group at the C-6 position is also a feature associated with its activity.[16] This understanding of SAR provides a strong rationale for the design and synthesis of novel morindone derivatives with improved efficacy and selectivity for drug development.[16]

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